Mitoquinol
Overview
Description
Mitoquinol, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a synthetic analogue of coenzyme Q10, designed to combat oxidative stress within the mitochondria. This compound was first developed in New Zealand in the late 1990s and has shown potential in various medical applications due to its enhanced bioavailability and mitochondrial penetration compared to coenzyme Q10 .
Mechanism of Action
Target of Action
Mitoquinol, also known as MitoQ, primarily targets the mitochondria , the organelles inside cells that provide energy for life processes . Mitochondria are responsible for producing 95% of the body’s energy (ATP) . This compound is the world’s first mitochondrially-targeted antioxidant .
Mode of Action
This compound interacts with its target, the mitochondria, in two steps :
- A targeting component directs the drug to the mitochondria .
- An antioxidant component helps to prevent cell damage .
This compound is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation . Once the active form of MitoQ (this compound) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active this compound form by the mitochondria’s electron transport chain, restoring its antioxidant ability .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress . During the production of ATP, free radicals are made as a by-product. These molecules are highly reactive and unstable. If they accumulate in excess, they can cause oxidative damage to mitochondria . This compound helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .
Pharmacokinetics
This compound has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . Once in the bloodstream, MitoQ is rapidly transported to different organ tissues. MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .
Result of Action
This compound may help to prevent the nerve cell damage that leads to Parkinson’s disease . It aims to slow or halt Parkinson’s disease at its cause by tackling cell damage caused when mitochondria cease to function normally . It is anticipated that MitoQ will slow or arrest the progression of Parkinson’s disease symptoms . This compound could be used to halt or decrease liver inflammation and fibrosis progression, even in the absence of sustained virologic response .
Action Environment
The action of this compound can be influenced by environmental factors such as the density of mitochondria in the muscles of trained athletes, which are denser than untrained individuals, and athletes generally have upregulated pathways associated with mitochondrial biogenesis and fusion .
Biochemical Analysis
Biochemical Properties
Mitoquinol interacts with various enzymes, proteins, and other biomolecules. It reduces hydrogen peroxide production in succinate-fueled isolated bovine aortic endothelial mitochondria . This compound’s unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It helps protect the cell from oxidative stress and reduce both structural and DNA damage . By rejuvenating cell health, this compound has been shown to help improve sport and exercise performance, cardiovascular health, and promote healthier ageing .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Once the active form of this compound neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active this compound form by the mitochondria’s electron transport chain, restoring its antioxidant ability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to attenuate transmission of SARS-CoV-2 infection . It was well tolerated in the study population and no serious side effect was reported in any study participant .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on diethyl nitrosamine-induced hepatocellular carcinoma, this compound was administered at a dosage of 10 mg/kg body weight . The study found that this compound intervention attenuated the oxidative stress induced by diethyl nitrosamine .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a crucial role in the production of ATP, the body’s main energy currency . During the production of ATP, free radicals are made as a by-product. This compound helps to neutralize these free radicals, preventing oxidative damage to mitochondria .
Transport and Distribution
This compound is quickly absorbed into the bloodstream after ingestion and is rapidly transported to different organ tissues . It primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .
Subcellular Localization
This compound is the world’s first mitochondrially-targeted antioxidant . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This subcellular localization to the mitochondria is crucial for its antioxidant ability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mitoquinol is synthesized through a multi-step process involving the attachment of a lipophilic triphenylphosphonium cation to a quinone moiety. The synthesis typically involves the following steps:
Preparation of the quinone moiety: This involves the oxidation of a hydroquinone derivative to form the quinone structure.
Attachment of the triphenylphosphonium cation: The quinone is then reacted with a triphenylphosphonium bromide under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Mitoquinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form Mitoquinone, its oxidized form.
Reduction: Mitoquinone can be reduced back to this compound.
Substitution: The quinone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the quinone moiety under basic conditions.
Major Products:
Oxidation: The major product is Mitoquinone.
Reduction: The major product is this compound.
Substitution: The products depend on the nucleophile used but generally result in substituted quinone derivatives.
Scientific Research Applications
Mitoquinol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study redox reactions and mitochondrial targeting.
Biology: Investigated for its role in reducing oxidative stress in cellular models.
Medicine: Explored for potential therapeutic applications in diseases such as Parkinson’s disease, Alzheimer’s disease, and cardiovascular diseases.
Industry: Used in the development of dietary supplements aimed at improving mitochondrial function and reducing oxidative stress
Comparison with Similar Compounds
Coenzyme Q10 (ubiquinone): A naturally occurring antioxidant that supports mitochondrial function but has limited bioavailability.
Ubiquinol: The reduced form of coenzyme Q10 with better bioavailability but still less effective in targeting mitochondria compared to Mitoquinol.
Idebenone: A synthetic analogue of coenzyme Q10 with antioxidant properties but different pharmacokinetics.
Uniqueness of this compound:
Mitochondrial targeting: this compound’s unique structure allows it to specifically target and accumulate within mitochondria, enhancing its antioxidant effects.
Enhanced bioavailability: this compound has significantly improved bioavailability compared to coenzyme Q10 and ubiquinol, making it more effective in reducing oxidative stress
Properties
IUPAC Name |
10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXVYGZUOSRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845959-55-9 | |
Record name | Mitoquinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MITOQUINOL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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